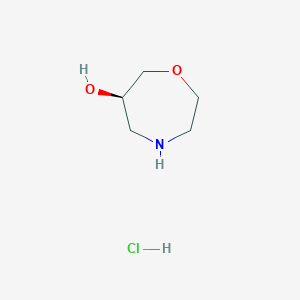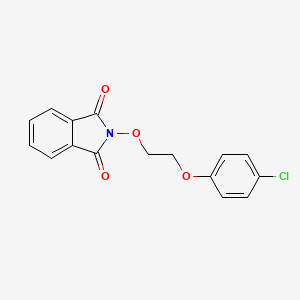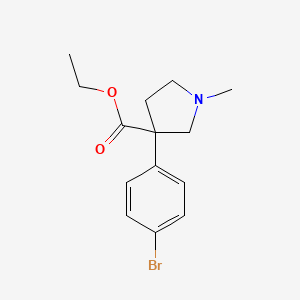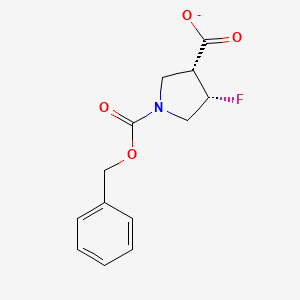
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. Its unique structure, characterized by the presence of a fluorine atom and a phenylmethoxycarbonyl group, makes it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate typically involves several steps, including the formation of the pyrrolidine ring, introduction of the fluorine atom, and attachment of the phenylmethoxycarbonyl group. One common method involves the use of palladium-catalyzed hydrogenation under positive pressure of hydrogen . The reaction conditions often include the use of ethanol as a solvent and acetic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenylmethoxycarbonyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
Uniqueness
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C13H13FNO4- |
|---|---|
分子量 |
266.24 g/mol |
IUPAC名 |
(3R,4S)-4-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14FNO4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,17)/p-1/t10-,11+/m0/s1 |
InChIキー |
JQGKTZMTJXSICS-WDEREUQCSA-M |
異性体SMILES |
C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)C(=O)[O-] |
正規SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)
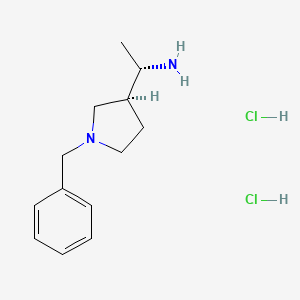
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)

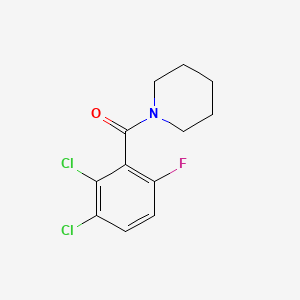

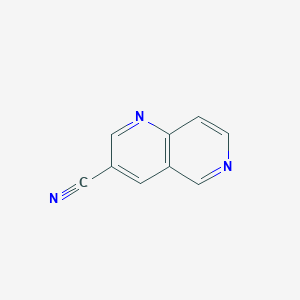

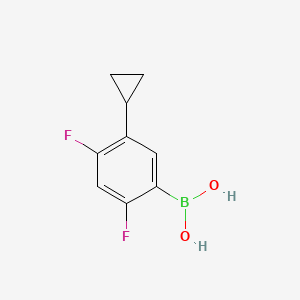
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
